3-methyl-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone
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Description
This compound is a unique chemical with the linear formula C8H7NO5 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It’s important to note that Sigma-Aldrich does not collect analytical data for this product .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, [2 (5-nitro-2-furyl)vinyl)-azoles and-azines were prepared by the condensation of 5-nitro-2-furaldehyde with azoles and azines, which have active methyl or methylene group . Almost all the compounds possess antibacterial properties and some of them also have strong antifungal and antiprotozoal activities .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H7NO5 . The CAS Number is 1874-24-4 and the Molecular Weight is 197.149 .Chemical Reactions Analysis
Nitration of similar compounds has been reported. Under the influence of a mixture of nitric acid and acetic anhydride, the compound is converted quantitatively to the 5-nitro derivative (with respect to the furan ring) .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-methyl-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c1-17-13(8-6-10-7-9-14(22-10)18(20)21)16-12-5-3-2-4-11(12)15(17)19/h2-9H,1H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNIQRGKIQSRPT-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=CC=CC=C2C1=O)C=CC3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC2=CC=CC=C2C1=O)/C=C/C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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